Physicochemical properties and solubility profile of 1-Propene, 1-ethoxy-2-methyl-
Physicochemical properties and solubility profile of 1-Propene, 1-ethoxy-2-methyl-
An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1-Propene, 1-ethoxy-2-methyl-
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to its application. This guide provides an in-depth analysis of 1-Propene, 1-ethoxy-2-methyl-, a compound with significance in synthetic organic chemistry. It is crucial to distinguish this unsaturated ether from its saturated analog, 1-ethoxy-2-methylpropane, as both are structurally related and may be encountered in chemical databases. This document will focus primarily on the unsaturated propene derivative while providing comparative data for its propane counterpart to ensure clarity and prevent ambiguity in research and application.
The unique structural features of 1-Propene, 1-ethoxy-2-methyl-, specifically the presence of an enol ether moiety, make it a valuable intermediate in organic synthesis. Its reactivity and solubility are key parameters that dictate its utility in various reaction media. This guide aims to provide a thorough understanding of these properties, supported by experimental protocols and authoritative data.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in different environments, from reaction vessels to biological systems. The following table summarizes the key properties of 1-ethoxy-2-methylprop-1-ene and its saturated analog, 1-ethoxy-2-methylpropane.
| Property | 1-ethoxy-2-methylprop-1-ene | 1-ethoxy-2-methylpropane |
| IUPAC Name | 1-ethoxy-2-methylprop-1-ene | 1-ethoxy-2-methylpropane[1][2] |
| Synonyms | 1-ethoxy-2-methyl-propene, Aethylisocrotylaether[3] | Ethyl isobutyl ether, Isobutyl ethyl ether[1][2] |
| CAS Number | 927-61-7[3] | 627-02-1[1][2] |
| Molecular Formula | C6H12O[3] | C6H14O[1][2] |
| Molecular Weight | 100.16 g/mol [3] | 102.17 g/mol [1][2] |
| Appearance | Not explicitly stated, likely a liquid. | Colorless liquid. |
| Boiling Point | 95.9 °C[3] | 72 - 73 °C (162 - 163 °F)[4] |
| Melting Point | -7.4 °C[3] | -97 °C (-143 °F)[4] |
| Density | 0.786 g/cm³[3] | 0.742 g/cm³ at 25 °C (77 °F)[4] |
| Refractive Index | 1.409[3] | Not available in search results. |
| LogP (Octanol/Water Partition Coefficient) | 1.95 (Predicted)[3] | 1.48[4] |
| Flash Point | -7.4 °C[3] | Not available in search results. |
Solubility Profile
The solubility of a compound is a critical factor in its application, influencing reaction kinetics, purification methods, and formulation in drug delivery systems. The principle of "like dissolves like" provides a foundational understanding of solubility, where substances with similar polarities tend to be miscible.
1-Propene, 1-ethoxy-2-methyl- possesses a molecular structure with both polar and non-polar characteristics. The ether linkage introduces polarity and the capacity to act as a hydrogen bond acceptor, suggesting potential solubility in polar solvents. Conversely, the hydrocarbon backbone (the propene and methyl groups) is non-polar, indicating solubility in non-polar organic solvents. This dual nature suggests its utility as a versatile solvent or reactant in a variety of solvent systems.
While specific quantitative solubility data for 1-ethoxy-2-methylprop-1-ene is not extensively documented in readily available literature, its miscibility can be inferred from its structure and comparison with similar ethers. It is expected to be miscible with a wide range of common organic solvents.
Qualitative Solubility Table
| Solvent | Polarity | Expected Solubility of 1-ethoxy-2-methylprop-1-ene | Rationale |
| Water | High | Slightly soluble to Insoluble | The non-polar hydrocarbon portion of the molecule is significant, limiting its solubility in water despite the polar ether group. |
| Ethanol | High | Miscible | Ethanol is a polar protic solvent that can interact with the ether oxygen. The ethyl group of ethanol also has non-polar character, making it a good solvent for this compound. |
| Acetone | Medium | Miscible | Acetone is a polar aprotic solvent that can effectively solvate the ether. |
| Toluene | Low | Miscible | As a non-polar aromatic solvent, toluene is expected to be a good solvent for the non-polar hydrocarbon part of the molecule.[5] |
| Hexane | Low | Miscible | Hexane is a non-polar aliphatic solvent and is expected to be a good solvent for the non-polar hydrocarbon portion of the molecule. |
| Dichloromethane | Medium | Miscible | Dichloromethane is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds.[5] |
Experimental Protocols for Solubility Determination
To empirically determine the solubility profile, standardized experimental protocols are essential. Below are methodologies for both a rapid qualitative assessment and a more rigorous quantitative determination.
Protocol 1: Visual Miscibility Test
This method provides a quick, qualitative assessment of whether two liquids are miscible in a given ratio.
Methodology:
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Preparation: Ensure all glassware (e.g., test tubes, pipettes) is clean and dry.
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Procedure:
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Using a calibrated pipette, add 2 mL of 1-Propene, 1-ethoxy-2-methyl- to a clean, dry test tube.
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Add 2 mL of the test solvent to the same test tube.
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Stopper the test tube and invert it gently 10-15 times to ensure thorough mixing.
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Allow the mixture to stand undisturbed for at least 10 minutes.
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Observation:
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Miscible: The mixture will appear as a single, clear, and homogenous phase.
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Immiscible: Two distinct layers will form.
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Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.
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Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)
This protocol outlines the "shake-flask" method followed by GC analysis to determine the quantitative solubility of 1-Propene, 1-ethoxy-2-methyl- in a given solvent.
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of 1-Propene, 1-ethoxy-2-methyl- to a known volume of the test solvent in a sealed vial or flask.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.
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Allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow any undissolved solute to separate.
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Sample Preparation for GC Analysis:
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Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution). It is crucial not to disturb any undissolved material.
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Prepare a series of dilutions of the saturated solution with a suitable solvent.
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Preparation of Calibration Standards:
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Prepare a series of standard solutions of 1-Propene, 1-ethoxy-2-methyl- of known concentrations in the same solvent used for the dilutions.
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GC Analysis:
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Analyze the prepared standard solutions and the diluted samples of the saturated solution using a Gas Chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).[6]
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Develop a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.
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Data Analysis:
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Use the calibration curve to determine the concentration of 1-Propene, 1-ethoxy-2-methyl- in the diluted samples.
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Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
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